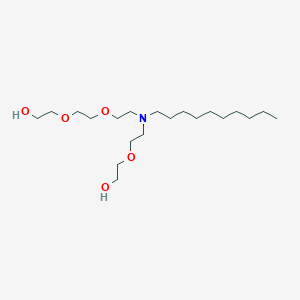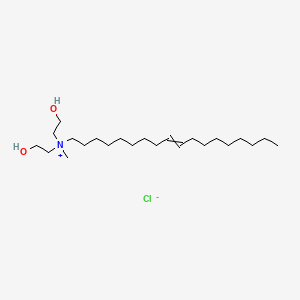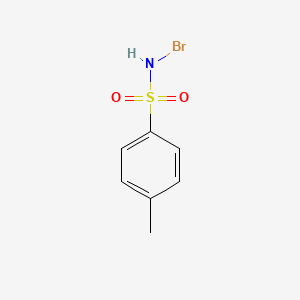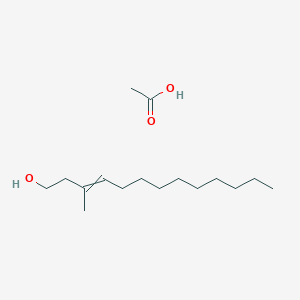
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol: is an organic compound with the molecular formula C20H43NO5 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol typically involves the reaction of decylamine with ethylene oxide under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions and additions, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants.
Catalyst: Basic catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be employed to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol can undergo oxidation to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halides or amines in the presence of a suitable base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Polymers: The compound can be used as a monomer in the synthesis of polyethers and polyamides, which have applications in coatings, adhesives, and elastomers.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to modify biomolecules, improving their stability and functionality.
Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Diagnostics: It can be used in the development of diagnostic assays, particularly in the detection of specific biomolecules.
Industry:
Surfactants: The compound’s surfactant properties make it useful in detergents and emulsifiers.
Lubricants: It can be used as an additive in lubricants to improve their performance and stability.
Mécanisme D'action
The mechanism of action of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its hydroxyl and ether groups can form hydrogen bonds with biomolecules, altering their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparaison Avec Des Composés Similaires
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound shares a similar backbone but lacks the decyl and azatetradecane groups, resulting in different chemical properties and applications.
3,6,12-Trioxa-9-azatetradecane-1,14-diol, 9-dodecyl-: This compound is structurally similar but has a different alkyl chain length, affecting its solubility and reactivity.
Uniqueness: 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol is unique due to its specific combination of ether, hydroxyl, and decyl groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to interact with lipid bilayers and form hydrogen bonds with biomolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
92773-52-9 |
|---|---|
Formule moléculaire |
C20H43NO5 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
2-[2-[decyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H43NO5/c1-2-3-4-5-6-7-8-9-10-21(11-15-24-17-13-22)12-16-25-19-20-26-18-14-23/h22-23H,2-20H2,1H3 |
Clé InChI |
IAIGWLDEDSNYJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCOCCO)CCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)


![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)


![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
